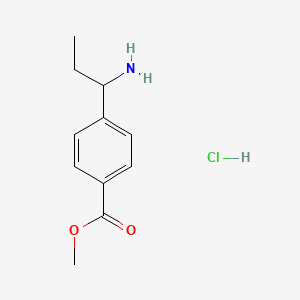

Methyl 4-(1-aminopropyl)benzoate hydrochloride

CAS No.:

Cat. No.: VC13756208

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO2 |

|---|---|

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | methyl 4-(1-aminopropyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H |

| Standard InChI Key | QAILNMJBMGBAML-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzoate ester core with a 1-aminopropyl substituent at the para position, protonated as a hydrochloride salt. The hydrochloride moiety enhances solubility in polar solvents, a critical feature for laboratory applications. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-(1-aminopropyl)benzoate hydrochloride |

| SMILES | CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl |

| InChIKey | QAILNMJBMGBAML-UHFFFAOYSA-N |

| Crystallographic Data | Not publicly available |

The amine group’s basicity () and the ester’s hydrolytic sensitivity under alkaline conditions dictate its reactivity profile .

Synthesis and Optimization

Catalytic Reduction Pathway

A patented method (CN102791677B) outlines a two-step synthesis starting from 4-acyl methyl benzoate (MFB) :

-

Oximation: MFB reacts with hydroxylamine to form methyl-4-oximido methyl benzoate (MHB).

-

Catalytic Hydrogenation: MHB undergoes reduction using a palladium or nickel catalyst under hydrogen pressure () to yield 4-aminomethyl benzoic acid (AMBA), which is subsequently esterified and hydrochlorinated.

Critical parameters affecting yield include:

-

Catalyst Type: 5–10% Pd/C achieves 85–92% conversion, whereas Ni catalysts yield ≤75% .

-

Stirring Speed: Optimal at 1,500 rpm; deviations reduce interfacial hydrogen transfer (Table 1) .

-

Alkali Additive: NaOH (3.5–4.0 equivalents) neutralizes byproducts, enhancing AMBA purity .

Table 1: Impact of Stirring Speed on Reaction Efficiency

| Stirring Speed (rpm) | Reaction Time (h) | AMBA Yield (%) |

|---|---|---|

| 700 | 2.5 | 32 |

| 1,500 | 3.5 | 89 |

| 2,000 | 8.5 | 78 |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMFA). Storage at 2–7°C in anhydrous conditions is recommended to prevent ester hydrolysis .

Spectroscopic Characterization

-

NMR: NMR (DMSO-) signals include a triplet for the aminopropyl methyl group () and a singlet for the ester methyl () .

-

IR: Strong absorption bands at (C=O ester) and (N-H stretch).

Applications in Research

Pharmacological Probes

The amine group enables conjugation with biomolecules, making the compound a candidate for:

-

Enzyme Inhibition: Structural analogs inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in cancer therapy .

-

Receptor Studies: Potential modulation of G protein-coupled receptors (GPCRs) due to amine-mediated interactions.

Synthetic Intermediate

Used in preparing peptidomimetics and urea derivatives via coupling reactions (e.g., EDC/HOBt activation) .

Analytical and Quality Control Methods

Stability Testing

Forced degradation studies under acidic (HCl 1M) and oxidative () conditions reveal decomposition pathways, guiding formulation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume